Ruthenium tetroxide

Catalog No.
S594661
CAS No.
20427-56-9
M.F
RuO4
O4Ru
M. Wt
165.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruthenium tetroxide

CAS Number

20427-56-9

Product Name

Ruthenium tetroxide

IUPAC Name

tetraoxoruthenium

Molecular Formula

RuO4
O4Ru

Molecular Weight

165.1 g/mol

InChI

InChI=1S/4O.Ru

InChI Key

GJFMDWMEOCWXGJ-UHFFFAOYSA-N

SMILES

O=[Ru](=O)(=O)=O

Synonyms

ruthenium oxide (106)(RuO4), ruthenium tetraoxide, ruthenium tetraoxide, 103Ru-labeled, ruthenium tetraoxide, 104Ru-labeled, ruthenium tetraoxide, 106Ru-labeled, ruthenium tetraoxide, 18O-labeled, ruthenium tetraoxide, dibarium salt, ruthenium tetraoxide, distrontium salt, ruthenium tetraoxide, trisodium salt, ruthenium tetroxide, ruthenium-106 tetraoxide, ruthenium-106 tetroxide

Canonical SMILES

O=[Ru](=O)(=O)=O

Organic Synthesis

Ruthenium tetroxide (RuO₄) has emerged as a powerful tool in organic synthesis due to its unique oxidizing properties. It can achieve various transformations, making it a valuable alternative or even the preferred method for specific reactions []. Here are some key areas of research application:

  • Oxidation of Alcohols

    RuO₄ effectively oxidizes primary and secondary alcohols to aldehydes and ketones, respectively. Notably, it offers milder reaction conditions compared to other oxidants, minimizing degradation of the starting materials [].

  • Cleavage of Alkenes

    RuO₄ can selectively cleave alkenes (double bonds between carbon atoms) to form carbonyl compounds (aldehydes or ketones) []. This reaction is particularly valuable for synthesizing complex molecules with specific functionalities.

  • Dihydroxylation of Alkenes

    RuO₄ can introduce two hydroxyl groups (OH) across a double bond in an alkene molecule with high stereoselectivity (control over the spatial arrangement of atoms). This precise control allows for the creation of specific stereoisomers, essential for many drug molecules [].

  • Cyclization Reactions

    RuO₄ can facilitate the formation of cyclic structures from open-chain molecules. This application is particularly useful in natural product synthesis, where complex cyclic structures are often present [].

These are just some examples, and ongoing research continues to explore new applications for RuO₄ in organic synthesis. By fine-tuning reaction conditions, such as pH and co-oxidants, researchers are unlocking even more synthetic possibilities with this versatile reagent [].

Other Research Applications

Beyond organic synthesis, RuO₄ has potential applications in other scientific research areas:

  • Fingerprint Detection

    RuO₄ can be used as a staining agent in forensic science. It reacts with the fatty acids present in fingerprints, converting them to a visible brown/black ruthenium dioxide, aiding fingerprint visualization [].

  • Transmission Electron Microscopy (TEM)

    RuO₄ can be used as a fixative for biological samples in TEM preparation. It helps preserve the cellular structures for detailed microscopic analysis.

Ruthenium tetroxide is an inorganic compound with the chemical formula RuO₄. It appears as a yellow volatile solid that melts near room temperature and has an ozone-like odor. In its pure form, it is typically black due to impurities. Ruthenium tetroxide is notable for being the anhydride of hyperruthenic acid and is structurally similar to osmium tetroxide, which is more commonly utilized in various applications . The compound is primarily generated in situ due to its reactivity and is often employed in catalytic amounts in organic synthesis.

Ruthenium tetroxide is a highly toxic and corrosive compound. It can cause severe respiratory irritation and burns upon contact with skin or eyes []. Inhalation can be fatal. Due to its volatility, it poses a significant inhalation risk even at low concentrations. RuO₄ is also a strong oxidizing agent and can ignite flammable materials.

Ruthenium tetroxide is a potent oxidizing agent capable of performing various chemical transformations:

  • Oxidative Cleavage: It can cleave carbon-carbon double bonds and aromatic rings, converting them into carbonyl compounds. This process is akin to ozonolysis but offers different selectivity and reactivity profiles .
  • Alcohol Oxidation: Ruthenium tetroxide oxidizes secondary alcohols to ketones and primary alcohols to carboxylic acids. It also oxidizes internal alkynes to 1,2-diketones .
  • Dihydroxylation: The compound facilitates the dihydroxylation of alkenes, yielding syn-diols under mild conditions, which can be advantageous compared to other reagents like osmium tetroxide .

Ruthenium tetroxide has been investigated for its biological properties, particularly in the context of oxidative stress and potential therapeutic applications. Its strong oxidizing capabilities may influence cellular processes, although specific biological effects remain less explored compared to other ruthenium compounds. There are indications that it may have applications in cancer research due to its ability to induce oxidative damage in cells .

Ruthenium tetroxide is typically synthesized through the oxidation of ruthenium(III) chloride using sodium periodate. The reaction proceeds as follows:

8Ru3+(aq)+5IO4(aq)+12H2O(l)8RuO4(s)+5I(aq)+24H+(aq)8\text{Ru}^{3+}(aq)+5\text{IO}_4^{-}(aq)+12\text{H}_2\text{O}(l)\rightarrow 8\text{RuO}_4(s)+5\text{I}^-(aq)+24\text{H}^+(aq)

Due to the instability of ruthenium tetroxide, it is generally produced in situ for immediate use in reactions .

Ruthenium tetroxide finds utility in several fields:

  • Organic Synthesis: It serves as a powerful oxidant for transforming alcohols, alkenes, and alkynes into various functional groups.
  • Staining Agent: The compound can be used for staining biological samples, particularly in microscopy for visualizing cellular structures .
  • Fingerprint Development: It has applications in forensic science for revealing latent fingerprints by reacting with oils present on the skin .

Research has shown that the effectiveness of ruthenium tetroxide can be influenced by various factors such as solvent choice and reaction conditions. For instance, using acetonitrile as a co-solvent can enhance the catalytic cycle's efficiency by preventing the formation of inactive complexes with carboxylic acids generated during oxidation reactions .

Ruthenium tetroxide shares similarities with several other metal oxides known for their oxidizing properties. Here are some comparable compounds:

CompoundFormulaNotable Features
Osmium TetroxideOsO₄More widely used; higher efficiency for dihydroxylation
Manganese DioxideMnO₂Less expensive; used in various oxidation reactions
Chromium TrioxideCrO₃Strong oxidant; commonly used in organic synthesis
Silver OxideAg₂OUsed in organic reactions but less potent than ruthenium tetroxide

Uniqueness of Ruthenium Tetroxide:
Ruthenium tetroxide's unique ability to cleave aromatic compounds and perform selective oxidations under mild conditions distinguishes it from these other oxidants. Its use in catalytic cycles also highlights its versatility compared to more traditional reagents like chromium trioxide or osmium tetroxide, which often require harsher conditions or larger quantities .

UNII

97E960G9RP

Related CAS

51429-86-8 (tri-hydrochloride salt)

Other CAS

20427-56-9

Wikipedia

Ruthenium(VIII) oxide
Ruthenium tetroxide

Dates

Modify: 2023-08-15

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